molecular formula C18H18O4 B187799 1,4,9,10-Tetramethoxyanthracene CAS No. 106752-92-5

1,4,9,10-Tetramethoxyanthracene

Cat. No. B187799
M. Wt: 298.3 g/mol
InChI Key: ZGXOFFYTQJJDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) compound that belongs to the anthracene family. TMA has four methoxy groups attached to the anthracene ring, making it a highly substituted compound. TMA is a fluorescent compound that has been widely used in scientific research applications due to its unique properties.

Mechanism Of Action

1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that is capable of undergoing photochemical reactions. 1,4,9,10-Tetramethoxyanthracene can absorb light in the ultraviolet and visible regions of the spectrum and can undergo intersystem crossing to form a triplet state. The triplet state of 1,4,9,10-Tetramethoxyanthracene can react with molecular oxygen to form singlet oxygen, which is a highly reactive species that can cause oxidative damage to biological molecules.

Biochemical And Physiological Effects

1,4,9,10-Tetramethoxyanthracene has been shown to have a variety of biochemical and physiological effects. 1,4,9,10-Tetramethoxyanthracene has been shown to induce apoptosis in cancer cells and has been shown to inhibit the growth of cancer cells. 1,4,9,10-Tetramethoxyanthracene has been shown to have antioxidant properties and has been shown to protect against oxidative damage in biological systems. 1,4,9,10-Tetramethoxyanthracene has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly fluorescent compound that can be easily detected and quantified. 1,4,9,10-Tetramethoxyanthracene is a stable compound that can be stored for long periods of time without degradation. 1,4,9,10-Tetramethoxyanthracene is a versatile compound that can be used in a variety of scientific research applications.
However, 1,4,9,10-Tetramethoxyanthracene also has some limitations for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that can be difficult to synthesize. 1,4,9,10-Tetramethoxyanthracene can be toxic to biological systems at high concentrations. 1,4,9,10-Tetramethoxyanthracene can also undergo photochemical reactions that can interfere with biological assays.

Future Directions

There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research. 1,4,9,10-Tetramethoxyanthracene can be used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 1,4,9,10-Tetramethoxyanthracene can be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene can be used in the study of protein aggregation and the formation of amyloid fibrils. 1,4,9,10-Tetramethoxyanthracene can also be used in the development of new antioxidant and anti-inflammatory compounds.
Conclusion:
In conclusion, 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that has been widely used in scientific research applications. 1,4,9,10-Tetramethoxyanthracene has unique fluorescent properties that make it a valuable tool for the detection of reactive oxygen species and the study of protein aggregation. 1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research, including the development of new antioxidant and anti-inflammatory compounds.

Synthesis Methods

1,4,9,10-Tetramethoxyanthracene can be synthesized using a variety of methods, including the Pechmann condensation reaction, Friedel-Crafts acylation reaction, and the Wurster's Blue reaction. The Pechmann condensation reaction involves the reaction of resorcinol with an aldehyde in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Friedel-Crafts acylation reaction involves the reaction of anthracene with an acid chloride in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Wurster's Blue reaction involves the reaction of anthraquinone with dimethyl sulfate in the presence of an alkali to form 1,4,9,10-Tetramethoxyanthracene.

Scientific Research Applications

1,4,9,10-Tetramethoxyanthracene has been widely used in scientific research applications due to its unique fluorescent properties. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. 1,4,9,10-Tetramethoxyanthracene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of amyloid fibrils and has been used in the study of protein aggregation.

properties

CAS RN

106752-92-5

Product Name

1,4,9,10-Tetramethoxyanthracene

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,4,9,10-tetramethoxyanthracene

InChI

InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3

InChI Key

ZGXOFFYTQJJDIN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC

Canonical SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC

Origin of Product

United States

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